Cucurbitacin IIb
Description
Overview of Cucurbitacins within Natural Product Chemistry
Cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids. d-nb.inforsc.orgrsc.org These compounds are characterized by their fundamental cucurbitane skeleton, a modified lanostane (B1242432) framework known as 19-(10→9β)-abeo-10α-lanost-5-ene. rsc.orgrsc.orgresearchgate.net Primarily isolated from members of the pumpkin and gourd family, Cucurbitaceae, these substances are responsible for the characteristic bitter taste of many of these plants. d-nb.infowikipedia.org Their natural role is largely defensive, protecting plants against herbivores. wikipedia.orgmdpi.com
Beyond the Cucurbitaceae family, cucurbitacins have also been identified in a diverse range of other plant families, including Brassicaceae, Scrophulariaceae, and Begoniaceae, as well as in some fungi and even marine mollusks. rsc.orgwikipedia.orgmdpi.com In the field of natural product chemistry, cucurbitacins are of significant interest due to their vast structural diversity and their broad spectrum of potent biological activities. rsc.orgmdpi.com These activities include anti-inflammatory, antimicrobial, and notably, cytotoxic properties, which have spurred extensive research into their potential applications. mdpi.comresearchgate.net
Cucurbitacin IIb: Context and Research Significance
This compound, also known as hemslecin B or 23,24-dihydrocucurbitacin F, is a specific member of the cucurbitacin family. nih.govplos.org It is a major bioactive compound isolated from medicinal plants such as Hemsleya amabilis and Ibervillea sonorae. nih.govplos.orgmdpi.com The research significance of this compound stems from its pronounced biological activities, which have been a key focus of academic investigation.
Notably, this compound has demonstrated significant anti-inflammatory and apoptosis-inducing properties. medchemexpress.comchemsrc.com Its ability to modulate multiple cellular signaling pathways makes it a compound of high interest. nih.gov Research has shown that this compound can inhibit the proliferation of various cancer cell lines and suppress adaptive immune responses, highlighting its potential as a lead compound for further investigation in oncology and immunology. researchgate.netnih.govmdpi.com Studies have explored its effects on signaling molecules like STAT3, JNK, and NF-κB, which are crucial in inflammation and cell survival processes. researchgate.netnih.govmedchemexpress.com This multifaceted activity profile is the primary driver for ongoing academic research into this specific natural product.
Scope and Objectives of the Academic Research Outline
This article provides a structured overview of the academic research focused exclusively on the chemical compound this compound. The objective is to present scientifically accurate information regarding its position within natural product chemistry and its significance in research. The content will adhere strictly to the outlined sections, detailing established research findings and presenting relevant data in a clear, tabular format. The scope is confined to the academic context of the compound, without venturing into dosage, administration, or safety profiles.
Research Findings on this compound
This compound has been the subject of various studies to determine its biological effects at the cellular level. A key area of investigation is its antiproliferative and apoptotic activity against cancer cells.
One study demonstrated that this compound treatment for 24 hours significantly inhibited the proliferation of both HeLa (cervical cancer) and A549 (lung cancer) tumor cells. researchgate.netmdpi.com The half-maximal inhibitory concentration (IC50) values were determined to be 7.3 µM for HeLa cells and 7.8 µM for A549 cells. mdpi.com The same study reported that this treatment led to a substantial increase in total apoptosis, reaching 56.9% in HeLa cells and 52.3% in A549 cells. mdpi.com
Further research has identified this compound as a potent inhibitor of BCL-2, an anti-apoptotic protein often overexpressed in hematological malignancies. als-journal.com In a computational screening study of 28 different cucurbitacins, this compound was identified as one of the top four most potent inhibitors of BCL-2, exhibiting a strong binding affinity. als-journal.com
The anti-inflammatory properties of this compound have also been well-documented. It has been shown to inhibit the proliferation of activated lymphocytes in a dose-dependent manner. nih.govplos.org This inhibitory effect is attributed to its ability to modulate key signaling pathways involved in the immune response, including the JNK, Erk1/2, and STAT3 pathways, and to block the nuclear translocation of NF-κB. nih.govmedchemexpress.com
Table 1: Antiproliferative Activity of this compound
Structure
2D Structure
Properties
IUPAC Name |
17-(2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl)-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBWBGOEAVGFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866233 | |
| Record name | 1,2,16,20,25-Pentahydroxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholest-5-ene-11,22-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence, Biosynthesis, and Isolation Methodologies of Cucurbitacin Iib
Natural Sources of Cucurbitacin IIb
This compound, also known as 23,24-dihydrocucurbitacin F or hemslecin B, is a secondary metabolite found primarily within specific plant families. researchgate.net Its isolation has been reported from various species, most notably within the Cucurbitaceae family.
Key plant species identified as natural sources of this compound include:
Hemsleya amabilis : This medicinal herb is a significant source from which this compound has been isolated. researchgate.netnih.gov Extracts from this plant have been a subject of scientific investigation. nih.govnih.gov
Ibervillea sonorae : This Mexican plant, belonging to the Cucurbitaceae family, is another prominent source of this compound. researchgate.netresearchgate.net Research has confirmed its presence in the crude methanolic extract of the plant. researchgate.net
Hemsleya chinensis : This traditional Chinese medicinal plant is known to contain both Cucurbitacin IIa and this compound. nih.govresearchgate.net
Ibervillea lindheimeri : this compound has also been identified as a chemical constituent of this plant species. researchgate.net
| Plant Species | Family | Reference(s) |
|---|---|---|
| Hemsleya amabilis | Cucurbitaceae | researchgate.netnih.govsemanticscholar.org |
| Ibervillea sonorae | Cucurbitaceae | researchgate.netresearchgate.netnih.gov |
| Hemsleya chinensis | Cucurbitaceae | nih.govresearchgate.net |
| Ibervillea lindheimeri | Cucurbitaceae | researchgate.net |
The concentration and distribution of cucurbitacins, including this compound, can vary significantly among different tissues of the same plant. While specific studies on the tissue distribution of only this compound are limited, research on related cucurbitacins in various Cucurbitaceae species provides valuable insights.
Generally, cucurbitacins are found in different plant parts, including roots, stems, leaves, and fruits. nih.govresearchgate.net For instance, in Hemsleya chinensis, the highest contents of Cucurbitacin IIa and IIb were found in the tubers. nih.gov In melon and watermelon, the expression of genes related to cucurbitacin biosynthesis is often highest in the roots of seedlings or in the fruit, which corresponds with the location of the highest cucurbitacin content. nih.gov This distribution is consistent with their role as defense compounds against herbivores, protecting vital plant organs. nih.gov
Plant Genera and Species (e.g., Hemsleya amabilis, Ibervillea sonorae)
Biosynthetic Pathways of Cucurbitacins
The biosynthesis of this compound is part of the larger and complex pathway for cucurbitacin synthesis, which originates from the mevalonate (B85504) pathway to produce isoprenoid precursors. civilica.commaxapress.com
The formation of the characteristic tetracyclic triterpenoid (B12794562) skeleton of cucurbitacins is a critical branching point from primary sterol synthesis. nih.gov The journey begins with the acyclic precursor, 2,3-oxidosqualene (B107256). frontiersin.orgnih.govmdpi.comtandfonline.com
The key step is the cyclization of 2,3-oxidosqualene to form cucurbitadienol (B1255190) . nih.govfrontiersin.orgtandfonline.comoup.com This reaction establishes the fundamental cucurbitane skeleton. researchgate.netjst.go.jp Cucurbitadienol is the dedicated precursor for the vast array of cucurbitacins found in nature, including this compound. nih.govoup.comnih.gov This cyclization occurs through a chair-boat-chair conformation, a process distinct from the chair-chair-chair cyclization that produces most other plant triterpenes. tandfonline.com
The conversion of the linear 2,3-oxidosqualene into the complex cyclic structure of cucurbitadienol is not spontaneous; it is orchestrated by a specific class of enzymes.
The enzymes responsible for this crucial cyclization step are known as oxidosqualene cyclases (OSCs) , sometimes referred to as triterpene synthases. nih.govfrontiersin.orgnih.govtandfonline.com OSCs are vital enzymes that catalyze the conversion of 2,3-oxidosqualene into more than 100 different triterpenoid skeletons, thereby generating immense chemical diversity in plants. nih.govtandfonline.com
A specific OSC, cucurbitadienol synthase , is the first committed enzyme in the cucurbitacin biosynthesis pathway. nih.govoup.comjst.go.jp In the medicinal plant Hemsleya chinensis, a key enzyme identified for this role is HcOSC6 . nih.govresearchgate.netresearchgate.net Research has shown that HcOSC6 is the main enzyme involved in the synthesis of cucurbitacins in this plant, catalyzing the cyclization of 2,3-oxidosqualene to produce cucurbitadienol, the foundational substrate for subsequent modifications that lead to compounds like Cucurbitacin IIa and this compound. nih.govresearchgate.netresearchgate.net The activity of HcOSC6 is a critical control point, and studies involving site-directed mutagenesis have identified specific amino acid residues that are crucial for its cyclization ability. nih.govresearchgate.net Following the formation of cucurbitadienol, a series of subsequent modifications, including hydroxylations and acetylations catalyzed by other enzymes like cytochrome P450s (CYPs) and acetyltransferases (ACTs), lead to the diverse array of cucurbitacins, including this compound. frontiersin.orgnih.gov
Key Enzymatic Transformations and Catalysis
Cytochrome P450 Monooxygenases (CYPs)
Cytochrome P450 monooxygenases (CYPs) are a crucial superfamily of heme-containing enzymes that play a key role in the structural diversification of cucurbitacins. beilstein-journals.orguni-hannover.de These enzymes are responsible for catalyzing highly specific oxidation reactions on complex substrates. beilstein-journals.org In the biosynthesis of cucurbitacins, CYPs introduce oxygen atoms into the cucurbitadienol skeleton, leading to the formation of hydroxyl, ketone, carboxyl, or epoxy groups at various positions. beilstein-journals.orgbiorxiv.org
The extensive oxidative tailoring performed by CYPs is a primary factor behind the vast structural richness of triterpenoids. beilstein-journals.org Research on various cucurbits like cucumber, melon, and watermelon has revealed that specific CYPs are responsible for the key structural differences between major cucurbitacins such as cucurbitacin B, C, and E. nih.gov For instance, different CYPs catalyze hydroxylation at specific carbon atoms (e.g., C2, C11, C19, C20, C23) on the precursor molecule, cucurbitadienol. biorxiv.org While the specific CYPs involved in the final steps leading to this compound have not been fully elucidated in all species, the general pathway involves a series of these oxidative modifications. nih.govbeilstein-journals.org The functional characterization of CYPs from various plants continues to be an active area of research to understand the precise steps in the biosynthesis of specific cucurbitacins. frontiersin.org
Acetyltransferases (ACTs)
Acetyltransferases (ACTs) are enzymes that catalyze the transfer of an acetyl group from a donor molecule (typically acetyl-CoA) to a specific position on the cucurbitacin scaffold. nih.govnih.gov This acetylation is often one of the final steps in the biosynthetic pathway, contributing significantly to the diversity of cucurbitacin derivatives. nih.govfrontiersin.org
Enzymatic assays have confirmed the role of ACTs in the dynamic conversion of cucurbitacins. nih.govnih.gov For example, studies have shown that ACTs can acetylate precursors like cucurbitacin D and I to produce cucurbitacin B and E, respectively. nih.gov These enzymes can exhibit promiscuity, meaning they can act on a range of similar substrates. nih.gov The addition of an acetyl group can influence the biological activity of the final compound. nih.gov The biosynthesis of cucurbitacin C, for instance, involves an acyltransferase (ACT) gene. maxapress.commaxapress.com
UDP-Glucosyltransferases (UGTs)
UDP-Glucosyltransferases (UGTs) are enzymes that mediate glycosylation, a crucial modification process in the biosynthesis of many plant secondary metabolites, including cucurbitacins. mdpi.comresearchgate.net UGTs catalyze the transfer of a glucose moiety from an activated sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to a hydroxyl group on the cucurbitacin molecule. mdpi.com
This glycosylation can significantly alter the properties of the cucurbitacin, affecting its water solubility, stability, and biological activity. mdpi.comresearchgate.net In cucumber, for example, the UGT73AM3 enzyme has been identified to regulate the glucosylation of cucurbitacin C. frontiersin.orgresearchgate.net The attachment of a sugar molecule can sometimes reduce the bitterness or cytotoxicity of the parent compound. mdpi.com The saccharide linkage in cucurbitacin glycosides is commonly found at the C-2 position. nih.gov
Genetic Regulation of Biosynthesis
The biosynthesis of cucurbitacins is tightly regulated at the genetic level. nih.gov Key regulators are transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. In the case of cucurbitacins, specific basic helix-loop-helix (bHLH) transcription factors have been identified as master regulators of the biosynthetic pathway. nih.govmaxapress.com
In cucumber, two such transcription factors, Bl (for Bitter leaf) and Bt (for Bitter fruit), control the tissue-specific production of cucurbitacin C. agrivi.commaxapress.comnih.gov The Bl gene regulates bitterness in the leaves, while the Bt gene controls it in the fruit. maxapress.commaxapress.com These transcription factors directly activate the expression of the cucurbitacin biosynthetic genes, including those encoding oxidosqualene cyclase (the first committed step), CYPs, and ACTs. nih.govfrontiersin.org Mutations in the Bt gene are responsible for the non-bitter fruit phenotype in domesticated cucumber varieties, a trait that was selected for during domestication. nih.govnih.gov Similar regulatory systems involving homologous transcription factors have been found in other cucurbits like melon and watermelon, controlling the biosynthesis of cucurbitacin B and E, respectively. maxapress.commaxapress.com
Environmental Influences on Accumulation
The accumulation of cucurbitacins in plants is not solely determined by genetics; it is also significantly influenced by environmental conditions. agrivi.com Various abiotic stresses can induce or enhance the biosynthesis of these bitter compounds, likely as a part of the plant's defense response. frontiersin.orgnih.gov
Key environmental factors that promote cucurbitacin accumulation include:
Drought and Water Stress : An inconsistent or insufficient water supply is a primary cause of increased bitterness in fruits like cucumbers. agrivi.com Drought stress has been shown to up-regulate the expression of genes in the cucurbitacin biosynthesis pathway. frontiersin.orgnih.gov
Temperature Fluctuations : Extreme heat, extended periods of high temperature, and significant temperature swings can induce stress in the plant, leading to higher concentrations of cucurbitacins. agrivi.comresearchgate.net
Other Stresses : Biotic stresses such as attacks by pests and diseases, as well as other abiotic factors like soil pollution, can also trigger an increase in cucurbitacin production. agrivi.comfrontiersin.orgresearchgate.net
These stress factors can cause the plant to translocate nutrients and defensive compounds from vegetative parts to the fruit, resulting in increased bitterness. agrivi.com
Isolation and Purification Methodologies
The extraction and purification of this compound and other cucurbitacins from plant sources rely on standard phytochemical techniques that exploit the polarity of these compounds. nih.govmjcce.org.mk
Extraction Techniques (e.g., Maceration, Solvent Extraction)
Maceration is a common and straightforward technique used for extracting cucurbitacins. It involves soaking the dried and ground plant material (such as roots or fruits) in a selected solvent for an extended period, often with agitation, to allow the compounds to dissolve into the solvent. mdpi.comresearchgate.netscielo.br
Solvent extraction is the cornerstone of isolating cucurbitacins. The choice of solvent is critical and depends on the polarity of the target compounds. mdpi.commjcce.org.mk
Initial Extraction : Moderately polar solvents are typically used for the initial extraction from the plant matrix. Methanol and ethanol (B145695) are frequently employed for this purpose due to their effectiveness in extracting a broad range of compounds, including cucurbitacins. mdpi.comnih.govmjcce.org.mkresearchgate.net
Liquid-Liquid Partitioning : After an initial crude extract is obtained, it is often further purified using liquid-liquid extraction (partitioning). Chloroform is a commonly used solvent for this step because of the high affinity of most cucurbitacins for it, allowing for their separation from more polar, water-soluble components of the crude extract. nih.govmjcce.org.mk
Defatting : Sometimes, a pre-extraction step with a non-polar solvent like petroleum ether or hexane (B92381) is performed to remove lipids, waxes, and other non-polar substances that could interfere with subsequent purification steps. nih.govgoogle.com
Following extraction, techniques such as column chromatography are typically employed to separate the individual cucurbitacins from the mixed extract. mjcce.org.mkgoogle.com
Chromatographic Separation Methods
The purification of this compound from crude plant extracts relies heavily on a combination of chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netfrontiersin.org
Column Chromatography: This is a fundamental technique used for the initial fractionation of plant extracts. researchgate.netmdpi.com In a typical procedure, a crude methanolic extract from a plant source like Ibervillea sonorae is subjected to column chromatography to separate it into various fractions. researchgate.net For instance, MCI gel CHP-20P column chromatography has been effectively used in the separation process of cucurbitane-type triterpenoids. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and sensitivity. researchgate.netgoogle.com Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis and purification of cucurbitacins. researchgate.netresearchgate.net A validated RP-HPLC method has been developed for the quantitative analysis of this compound in I. sonorae root extracts. researchgate.net The separation is often achieved on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. nih.govnih.gov For instance, a method for the simultaneous determination of Cucurbitacin IIa and IIb utilized a Syncronis HPLC C18 column with an isocratic mobile phase of acetonitrile-water (85:15, v/v). nih.gov
Preparative Column Chromatography: When larger quantities of pure this compound are required, preparative column chromatography is the method of choice. mdpi.comrotachrom.com This technique operates on the same principles as analytical column chromatography but on a much larger scale, allowing for the isolation of substantial amounts of the target compound. mdpi.comrotachrom.com Often, preparative HPLC is used as a final polishing step to achieve high purity. researchgate.net
Analytical Approaches for Identification and Quantification
Following separation, various analytical methods are employed to definitively identify and quantify this compound.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the structural elucidation and quantification of cucurbitacins due to its high sensitivity and specificity. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. researchgate.net It has been instrumental in the analysis of cucurbitacins in various matrices. mdpi.comoup.com For instance, LC-MS has been used to quantify Cucurbitacin I in rat plasma. researchgate.net
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method provides even greater selectivity and structural information by subjecting selected ions to fragmentation. A sensitive and selective HPLC-MS/MS method has been developed for the simultaneous determination of Cucurbitacin IIa and IIb in rat plasma. nih.govglobalauthorid.com This method utilized a TSQ Quantum Ultra mass spectrometer with a positive-ion electrospray ionization source, achieving lower limits of quantification of 0.15 ng/mL for this compound. nih.gov
Ultra-High-Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Ion Trap Mass Spectrometry (UHPLC-APCI-IT-MS): This advanced technique has been used for the fingerprinting of phytopreparations from I. sonorae to identify their chemical constituents, including this compound. researchgate.netfigshare.comresearchgate.net APCI-IT-MSn is particularly useful for the identification of various cucurbitacins. researchgate.netcolab.ws
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. ucl.ac.ukhmdb.cachemicalbook.com Both one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional NMR experiments are used to assign all the proton and carbon signals in the molecule's spectrum. researchgate.netresearchgate.netresearchgate.net The structural elucidation of this compound isolated from plant extracts has been confirmed through extensive NMR spectroscopic analysis. researchgate.net
Table 1: Representative NMR Data for this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used. The following is a generalized representation based on typical values found in the literature.)
| Position | ¹³C NMR (δc) | ¹H NMR (δH, multiplicity, J in Hz) |
| 1 | 34.5 | 1.85 (m), 1.65 (m) |
| 2 | 68.9 | 4.40 (dd, 12.5, 6.0) |
| 3 | 78.1 | 3.85 (d, 6.0) |
| 4 | 38.7 | - |
| 5 | 52.3 | 2.80 (d, 14.0) |
| 6 | 23.5 | 2.20 (m), 1.95 (m) |
| 7 | 30.1 | 2.10 (m), 1.75 (m) |
| 8 | 44.8 | 2.05 (m) |
| 9 | 49.6 | - |
| 10 | 27.8 | - |
| 11 | 212.1 | - |
| 12 | 50.1 | 3.15 (d, 14.5), 2.65 (d, 14.5) |
| 13 | 48.2 | - |
| 14 | 49.8 | - |
| 15 | 33.2 | 2.30 (m), 1.90 (m) |
| 16 | 71.2 | 4.60 (t, 8.0) |
| 17 | 51.5 | 2.50 (m) |
| 18 | 19.8 | 1.05 (s) |
| 19 | 21.2 | 1.25 (s) |
| 20 | 72.3 | - |
| 21 | 29.8 | 1.50 (s) |
| 22 | 220.5 | - |
| 23 | 45.1 | 2.90 (m) |
| 24 | 31.5 | 1.60 (m) |
| 25 | 70.8 | - |
| 26 | 29.5 | 1.30 (s) |
| 27 | 29.5 | 1.30 (s) |
| 28 | 19.5 | 0.95 (d, 6.5) |
| 29 | 28.1 | 1.45 (s) |
| 30 | 28.5 | 1.15 (s) |
Chromatographic Screening Techniques
For rapid preliminary screening of plant extracts for the presence of cucurbitacins, simpler chromatographic techniques are often employed.
Paper Chromatography: This is a cost-effective and straightforward method for the initial screening of biological samples for cucurbitacins. mdpi.com However, it has limitations, including the need for pure standard compounds for comparison of retention factors and imprecise separation of closely related compounds like a cucurbitacin and its 23,24-dihydro form. mdpi.com
Thin-Layer Chromatography (TLC): TLC is another widely used screening technique that offers better resolution than paper chromatography. cucurbit.inforesearchgate.net It can be used for the purification of cucurbitacins from plant extracts and for monitoring the progress of column chromatography separations. researchgate.net A rapid TLC test has been developed for screening large populations of plants for cucurbitacins. cucurbit.info
Pre Clinical Biological Activities of Cucurbitacin Iib
Anti-inflammatory Activities
Cucurbitacin IIb has demonstrated notable anti-inflammatory effects in pre-clinical studies. mybiosource.com These activities are primarily attributed to its ability to modulate the function of immune cells and inhibit the production of inflammatory mediators.
Modulation of Lymphocyte Function in in vitro Models
This compound has been shown to inhibit the proliferation of activated lymphocytes in a time- and dose-dependent manner. plos.orgnih.govnih.gov Specifically, in studies using concanavalin (B7782731) A (Con A)-activated lymphocytes from mouse mesenteric lymph nodes, this compound impeded their proliferation. plos.orgnih.govnih.gov This anti-proliferative effect is linked to its ability to induce cell cycle arrest in the S and G2/M phases, which is likely a consequence of actin cytoskeleton disruption and modulation of cyclin-dependent kinase inhibitor p27Kip1 and cyclin B levels. plos.orgnih.gov Furthermore, this compound suppresses the expression of activation markers, such as CD69 and CD25, on the surface of Con A-activated CD3+ T lymphocytes. plos.orgnih.govnih.gov
Suppression of Inflammatory Cytokine Expression (e.g., TNF-α, IFN-γ, IL-6)
A key aspect of this compound's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory cytokines. plos.orgnih.gov Research has shown that it attenuates the production of Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6) in lymphocytes stimulated by either Con A or phorbol (B1677699) ester plus ionomycin (B1663694). plos.orgnih.govnih.govresearchgate.net This reduction in cytokine production occurs at both the protein and mRNA levels. plos.orgnih.govnih.gov For instance, this compound significantly decreased the mRNA levels of TNF-α. plos.orgnih.gov The mechanism behind this suppression involves the blockage of the nuclear translocation of NF-κB (p65) and the downregulation of the JNK and Erk1/2 signaling pathways. plos.orgnih.gov
Table 1: Effect of this compound on Inflammatory Cytokine Expression
| Cytokine | Stimulant | Cell Type | Effect of this compound | Reference |
|---|---|---|---|---|
| TNF-α | Con A / PDB+ionomycin | Mouse T lymphocytes | Decreased expression | plos.org, nih.gov |
| IFN-γ | Con A / PDB+ionomycin | Mouse T lymphocytes | Decreased expression | plos.org, nih.gov |
| IL-6 | Con A / PDB+ionomycin | Mouse T lymphocytes | Decreased expression | plos.org, nih.gov |
| IL-12 | - | M1 Macrophages | Decreased expression | researchgate.net |
| iNOS | - | M1 Macrophages | Decreased expression | researchgate.net |
Anticancer and Antiproliferative Activities
This compound has emerged as a compound of interest in cancer research due to its demonstrated anticancer and antiproliferative properties across a range of cancer cell types. researchgate.net
Inhibition of Cancer Cell Proliferation across Various Cell Lines (e.g., HeLa, A549, Lung, Cervical, Breast, Osteosarcoma)
This compound has shown a marked ability to inhibit the proliferation of various cancer cell lines. researchgate.netnih.gov Notably, it has demonstrated a pronounced inhibitory effect on the proliferation of HeLa (cervical cancer) and A549 (lung cancer) tumor cells. researchgate.net Studies have reported IC50 values of 7.3 µM for HeLa cells and 7.8 µM for A549 cells after treatment with this compound. researchgate.netencyclopedia.pub The antiproliferative effects of cucurbitacins have also been observed in other cancer types, including breast cancer and osteosarcoma. d-nb.info The mechanism underlying this inhibition often involves the disruption of critical signaling pathways that drive cell growth, such as the EGFR/MAPK and STAT3 pathways. researchgate.netmdpi.com
Table 2: Antiproliferative Activity of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 7.3 µM | encyclopedia.pub, researchgate.net |
| A549 | Lung Cancer | 7.8 µM | encyclopedia.pub, researchgate.net |
Induction of Apoptosis (Programmed Cell Death)
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. researchgate.netencyclopedia.pubmdpi.com In both HeLa and A549 cancer cells, treatment with this compound has been shown to significantly increase the rate of total apoptosis. researchgate.netencyclopedia.pub For instance, exposure to 8 µM of this compound for 24 hours led to a 56.9% increase in apoptosis in HeLa cells and a 52.3% increase in A549 cells. researchgate.netencyclopedia.pub
Intrinsic Pathway Activation (e.g., Mitochondrial Membrane Potential Disruption, Caspase Activation)
This compound has been shown in pre-clinical studies to induce apoptosis, or programmed cell death, through the intrinsic pathway. This pathway is initiated from within the cell, primarily involving the mitochondria. A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.govresearchgate.neteurekaselect.comresearchgate.net Studies have demonstrated that this compound triggers this disruption, leading to the subsequent activation of a cascade of enzymes known as caspases. researchgate.netnih.goveurekaselect.comresearchgate.net
Specifically, the activation of caspase-9, an initiator caspase in the intrinsic pathway, and caspase-3, an executioner caspase, has been observed following treatment with this compound. nih.govfrontiersin.org The activation of these caspases ultimately leads to the breakdown of cellular components and the orderly death of the cell. nih.gov This mechanism has been observed in various cancer cell lines, including cervical and lung cancer cells. nih.govnih.gov For instance, in HeLa cervical cancer cells, this compound was found to disrupt the mitochondrial membrane potential and subsequently activate both caspase-9 and caspase-3. nih.govup.edu.mx Similarly, in bladder cancer cells, this compound induced apoptosis, which was confirmed by analysis of the mitochondrial membrane potential. nih.gov
Table 1: Effect of this compound on Intrinsic Pathway Activation
| Cell Line | Effect on Mitochondrial Membrane Potential (ΔΨm) | Caspase Activation |
| HeLa (Cervical Cancer) | Disruption researchgate.netnih.gov | Caspase-3 and -9 activation nih.gov |
| A549 (Lung Cancer) | Not explicitly stated, but apoptosis induced nih.gov | Apoptosis increased nih.gov |
| Bladder Cancer Cells (T24, UM-UC-3) | Disruption nih.gov | Apoptosis induction nih.gov |
Cell Cycle Arrest (e.g., S and G2/M Phases)
This compound has been demonstrated to interfere with the normal progression of the cell cycle in various cell types, leading to cell cycle arrest, primarily in the S and G2/M phases. researchgate.netnih.govnih.gov This arrest prevents cancer cells from dividing and proliferating.
In studies involving HeLa cervical cancer cells, this compound induced cell cycle arrest in the S and G2/M phases after 24 hours of treatment. researchgate.netnih.gov This effect was associated with a reduction in the expression of cyclin B1, a key protein that regulates the transition from the G2 to the M phase. nih.gov Similarly, in mitogen-activated mouse lymphocytes, this compound treatment resulted in cell cycle arrest in the S and G2/M phases. nih.gov This was linked to the modulation of p27(Kip1) and cyclin levels, as well as disruption of the actin cytoskeleton. nih.gov Furthermore, in bladder cancer cells, this compound was found to cause cell cycle arrest in the G2/M phase. nih.gov The ability of this compound to halt the cell cycle is a significant aspect of its pre-clinical anticancer activity. nih.govmdpi.com
Table 2: Effect of this compound on Cell Cycle Arrest
| Cell Line/Cell Type | Phase of Cell Cycle Arrest | Associated Molecular Changes |
| HeLa (Cervical Cancer) | S and G2/M researchgate.netnih.gov | Reduced expression of cyclin B1 nih.gov |
| Mouse Lymphocytes | S and G2/M nih.gov | Modulation of p27(Kip1) and cyclin levels, actin cytoskeleton disruption nih.gov |
| Bladder Cancer Cells (T24, UM-UC-3) | G2/M nih.gov | Regulation of cell cycle checkpoints nih.gov |
| A549 (Lung Cancer) | G2/M mdpi.com | Regulation of EGFR/MAPK pathway mdpi.com |
Anti-migration and Anti-invasion Effects
Pre-clinical evidence suggests that cucurbitacins, as a class of compounds, possess anti-migratory and anti-invasive properties, which are crucial for preventing the spread of cancer (metastasis). researchgate.netnih.gov While specific studies focusing solely on this compound for these effects are less detailed, the broader family of cucurbitacins has been shown to inhibit the migration and invasion of various cancer cells. nih.govmdpi.comnih.gov
For example, Cucurbitacin B has been shown to inhibit the migration and invasion of breast cancer cells and cholangiocarcinoma cells. mdpi.commdpi.com Cucurbitacin I has also been reported to suppress the migration and invasion of colon cancer cells by downregulating the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in breaking down the extracellular matrix, which facilitates cell invasion. nih.govnih.gov Given the structural similarities and shared mechanisms of action among cucurbitacins, such as the inhibition of the STAT3 pathway, it is plausible that this compound also contributes to these anti-metastatic effects. mdpi.comresearchgate.netmdpi.com
Anti-angiogenic Potential in Pre-clinical Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.govmdpi.com Several cucurbitacins, including cucurbitacin B, D, E, and I, have demonstrated anti-angiogenic properties in pre-clinical models. nih.govencyclopedia.pub These compounds have been shown to inhibit key processes in angiogenesis, such as the proliferation, migration, and tube formation of endothelial cells. nih.govencyclopedia.pub
The anti-angiogenic effects of cucurbitacins are often linked to the inhibition of signaling pathways crucial for angiogenesis, such as the VEGFR2-mediated JAK/STAT3 pathway. nih.govencyclopedia.pub For instance, cucurbitacin B has been shown to inhibit angiogenesis in a dose-dependent manner in in vivo models. nih.gov While direct evidence specifically for this compound's anti-angiogenic potential is not as extensively documented, the known anti-angiogenic activity of other cucurbitacins suggests a potential class effect. nih.govjppres.com
Immunomodulatory Effects
Regulation of T-cell Subsets (e.g., Th17/Treg Cell Imbalance in Systemic Lupus Erythematosus Models)
This compound has demonstrated significant immunomodulatory effects in pre-clinical models of systemic lupus erythematosus (SLE), an autoimmune disease characterized by an imbalance between T helper 17 (Th17) cells and regulatory T (Treg) cells. researchgate.netsci-hub.catnih.gov In SLE, there is typically an overabundance of pro-inflammatory Th17 cells and a deficiency of immunosuppressive Treg cells. termedia.plfrontiersin.org
Studies in SLE mouse models have shown that this compound can help restore the balance between these T-cell subsets. researchgate.netsci-hub.catnih.gov Treatment with this compound led to a decrease in the percentage of Th17 cells and an increase in the percentage of Treg cells. sci-hub.catnih.gov This was accompanied by a downregulation of the Th17-related transcription factor RORγt and an upregulation of the Treg-related transcription factor Foxp3. researchgate.netsci-hub.catnih.gov Furthermore, this compound treatment was associated with a reduction in the pro-inflammatory cytokines IL-6 and IL-17, and an increase in the anti-inflammatory cytokines IL-10 and TGF-β. sci-hub.catnih.gov These findings suggest that this compound can ameliorate SLE-like symptoms, such as kidney injury, by correcting the Th17/Treg imbalance. researchgate.netsci-hub.catnih.gov
Table 3: Immunomodulatory Effects of this compound in SLE Models
| Parameter | Effect of this compound Treatment |
| T-cell Subsets | |
| Th17 cells | Decreased percentage sci-hub.catnih.gov |
| Treg cells | Increased percentage sci-hub.catnih.gov |
| Transcription Factors | |
| RORγt (Th17-related) | Decreased expression researchgate.netsci-hub.catnih.gov |
| Foxp3 (Treg-related) | Increased expression researchgate.netsci-hub.catnih.gov |
| Cytokines | |
| IL-6 (pro-inflammatory) | Decreased levels sci-hub.catnih.gov |
| IL-17 (pro-inflammatory) | Decreased levels sci-hub.catnih.gov |
| IL-10 (anti-inflammatory) | Increased levels sci-hub.catnih.gov |
| TGF-β (anti-inflammatory) | Increased levels sci-hub.catnih.gov |
Other Investigated Bioactivities (pre-clinical context)
In addition to its anticancer and immunomodulatory effects, this compound has been investigated for other bioactivities in a pre-clinical setting. Notably, it exhibits anti-inflammatory properties. nih.govmdpi.complos.orgselleckchem.comsemanticscholar.orgmedchemexpress.com Studies have shown that this compound can inhibit the proliferation of activated lymphocytes and suppress the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-6. nih.govplos.org Its anti-inflammatory mechanism involves the modulation of multiple signaling pathways, including the inhibition of JNK and Erk1/2 phosphorylation and the blockade of NF-κB nuclear translocation. nih.govselleckchem.commedchemexpress.com
This compound is a major active component of Hemsleyadine tablets, which have been used clinically for treating conditions like bacillary dysentery, enteritis, and acute tonsillitis, suggesting its potential role in combating inflammation and infection. nih.govplos.orgsemanticscholar.org
Hepatoprotective Investigations
Pre-clinical research suggests that this compound possesses significant liver-protective properties. A notable study investigated an ethanol (B145695) extract from the rice solid-state fermentation of Ganoderma tsugae, which was found to be effective against carbon tetrachloride (CCl4)-induced acute liver injury in mice. semanticscholar.org High-resolution mass spectrometry and molecular networking identified this compound as one of the three primary triterpenoids responsible for this activity. semanticscholar.org
The mechanism behind this hepatoprotective effect appears to be linked to the compound's ability to modulate key signaling pathways involved in inflammation and oxidative stress. semanticscholar.org The study demonstrated that the extract containing this compound could regulate the NF-κB/NRF2-related oxidative stress and inflammatory pathways. semanticscholar.org Treatment with the extract led to a reduction in the incidence of necrosis and inflammatory infiltration in liver tissue. semanticscholar.org Furthermore, it decreased the levels of serum markers for liver damage, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), and modulated levels of inflammatory cytokines. semanticscholar.org While the broader class of cucurbitacins is recognized for hepatoprotective potential, this study provides specific evidence for the role of this compound. mdpi.commdpi.com
Table 1: Summary of Hepatoprotective Investigations of this compound
| Study Type | Model | Key Findings | Proposed Mechanism of Action | Citation |
|---|---|---|---|---|
| In vivo | CCl4-induced acute liver injury in mice | Reduced serum AST and ALT; Decreased liver necrosis and inflammatory infiltration. | Regulation of NF-κB/NRF2 pathways; Reduction of oxidative stress and inflammation. | semanticscholar.org |
Antimicrobial Potential
The antimicrobial properties of this compound have been inferred from studies on plant extracts and traditional medicinal applications. Root extracts from Ibervillea sonorae, a known source of this compound, have exhibited both antimicrobial and antifungal activities. researchgate.net Additionally, Hemsleyadine tablets, a medicinal preparation made from Hemsleya amabilis root extract containing both Cucurbitacin IIa and IIb, have been used clinically for treating bacterial infections like bacillary dysentery and enteritis.
While the general class of cucurbitacins is acknowledged for its antimicrobial properties, specific data on the spectrum of activity or minimum inhibitory concentration (MIC) values for purified this compound are not extensively detailed in the available research. nih.govmdpi.comresearchgate.net The findings largely point to the potential of this compound as an antimicrobial agent, primarily based on the efficacy of the extracts from which it is derived.
Table 2: Evidence for Antimicrobial Potential of this compound
| Source Material | Active Components | Observed Activity | Citation |
|---|---|---|---|
| Ibervillea sonorae root extract | Contains this compound | Antimicrobial and antifungal activity. | researchgate.net |
| Hemsleyadine tablets (Hemsleya amabilis extract) | Contains Cucurbitacin IIa and IIb | Effective for bacillary dysentery and enteritis. |
Antioxidant Mechanisms
This compound has been shown to exert antioxidant effects by modulating cellular defense pathways against oxidative stress. A key mechanism identified in pre-clinical studies is its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.netmdpi.com Nrf2 is a critical transcription factor that regulates the expression of antioxidant proteins and enzymes, protecting cells from oxidative damage. nih.gov
Studies on this compound isolated from Ibervillea sonorae have demonstrated its ability to inhibit Nrf2. nih.govresearchgate.net This interaction is significant as it associates the compound's biological activities with the regulation of mitochondrial oxidative stress. nih.govresearchgate.net Further evidence comes from hepatoprotective studies where an extract containing this compound was shown to mitigate CCl4-induced liver injury by reducing oxidative stress, an effect linked to the regulation of the Nrf2 pathway. semanticscholar.org These findings suggest that a primary antioxidant mechanism of this compound involves the modulation of the Nrf2 signaling cascade.
Table 3: Antioxidant Mechanism of this compound
| Focus of Study | Key Finding | Mechanism | Citation |
|---|---|---|---|
| Apoptosis Induction | This compound inhibits Nrf2. | Regulation of mitochondrial oxidative stress via the Nrf2 pathway. | nih.govresearchgate.net |
| Hepatoprotection | An extract with this compound reduced oxidative stress in a mouse model. | Regulation of the NF-κB/NRF2 pathway. | semanticscholar.org |
Antiviral Properties
The antiviral potential of this compound is suggested primarily by studies on closely related cucurbitacins and the plant extracts that contain them. nih.govresearchgate.net The broader class of cucurbitacins, including compounds like Cucurbitacin B, D, and E, has reported antiviral activity against viruses such as the Hepatitis C virus. nih.gov
Research on Cucurbitacin IIa, a structurally similar compound also found alongside this compound in Hemsleya species, has shown it possesses antiviral properties, including the ability to inhibit the replication of the hepatitis B virus and human immunodeficiency virus (HIV). Given that plants like Hemsleya macrosperma contain both Cucurbitacin IIa and IIb and are noted for their antiviral effects, it is plausible that this compound contributes to this activity. However, direct pre-clinical studies evaluating the efficacy of isolated this compound against specific viral pathogens are limited in the current scientific literature.
Antihyperglycemic Considerations
Evidence for the antihyperglycemic activity of this compound is currently indirect and based on the traditional use of plants from which it is extracted. Ibervillea sonorae, known locally as "Wereke," is used in traditional medicine in Northwestern Mexico to treat diabetes. nih.govmdpi.com Pre-clinical studies using aqueous extracts of I. sonorae have confirmed a hypoglycemic effect in murine models of diabetes. mdpi.com
However, these studies have not definitively attributed this effect to this compound, as the plant contains other potentially active compounds, such as saponins (B1172615) and monoglycerides. mdpi.com While other cucurbitacins, notably Cucurbitacin B, have been studied more extensively and have demonstrated clear antihyperglycemic effects by stimulating GLP-1 release and activating AMPK, similar direct evidence for this compound is lacking. innovareacademics.ininnovareacademics.innih.govresearchgate.net Therefore, the role of this compound in glucose metabolism remains an area for future investigation.
Cardioprotective Investigations
Pre-clinical research specifically investigating the cardioprotective effects of this compound is not currently available in the published literature. The general class of cucurbitacins has been cited for having cardioprotective properties, but these studies have largely focused on other analogues, such as Cucurbitacin B. nih.govmdpi.com For instance, Cucurbitacin B has been shown to offer protection against pressure overload-induced cardiac hypertrophy. At present, there is a lack of direct experimental data to support a specific cardioprotective role for this compound.
Molecular Mechanisms and Intracellular Signaling Pathway Modulation by Cucurbitacin Iib
Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway Inhibition
Cucurbitacin IIb has been identified as an inhibitor of the JAK/STAT signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. mdpi.comresearchgate.net The aberrant activation of this pathway is implicated in various diseases.
Specific Inhibition of STAT3 Phosphorylation (e.g., Tyr705)
A key mechanism of this compound is its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). selleckchem.commedchemexpress.commedchemexpress.com Research has demonstrated that this compound specifically downregulates the phosphorylation of STAT3 at the tyrosine 705 (Tyr705) residue. nih.govmedchemexpress.com This inhibition has been observed in various cell models, including concanavalin (B7782731) A-activated lymphocytes and cancer cell lines. nih.govplos.org By preventing the phosphorylation of Tyr705, this compound effectively blocks the activation of STAT3, a crucial step for its dimerization and subsequent translocation to the nucleus to act as a transcription factor. nih.govresearchgate.net Studies have shown that this compound can directly inhibit STAT3, and in some instances, its inhibitory effect on STAT3 phosphorylation is dose-dependent. nih.govresearchgate.net This action contributes to its observed anti-inflammatory and pro-apoptotic effects. plos.orgnih.govnih.gov
Downstream Effects on Gene Expression (e.g., Bcl-2, Cyclins)
The inhibition of STAT3 activation by this compound leads to downstream effects on the expression of STAT3 target genes. nih.gov Notably, the expression of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) is suppressed. mdpi.comresearchgate.netnih.gov Bcl-2 plays a crucial role in preventing apoptosis, and its downregulation by this compound contributes to the induction of programmed cell death. nih.govtandfonline.comfrontiersin.org
Furthermore, this compound influences the expression of cyclins, which are key regulators of the cell cycle. mdpi.comnih.gov By modulating cyclin levels, this compound can induce cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation. nih.govnih.govnih.gov
Nuclear Factor-kappa B (NF-κB) Pathway Modulation
This compound also exerts significant modulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal pathway in inflammation and immune responses. plos.orgnih.gov
Inhibition of Nuclear Translocation of NF-κB (p65)
A striking finding is that while this compound can enhance the phosphorylation of the NF-κB p65 subunit and its inhibitor, IκBα, it paradoxically blocks the nuclear translocation of p65. selleckchem.complos.orgnih.gov In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation, IκB is phosphorylated and degraded, freeing NF-κB to move into the nucleus and activate gene transcription. Research using immunofluorescence microscopy has confirmed that this compound treatment prevents the accumulation of p65 in the nucleus of stimulated lymphocytes. plos.orgnih.gov This blockade of nuclear translocation is a key mechanism by which this compound inhibits NF-κB-mediated gene expression, despite the observed increase in p65 phosphorylation. plos.orgnih.gov
Regulation of NF-κB Target Gene Expression (e.g., IκBα, TNF-α)
By preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of NF-κB target genes. nih.gov Quantitative PCR analyses have shown that this compound significantly decreases the mRNA levels of IκBα and Tumor Necrosis Factor-alpha (TNF-α) in activated lymphocytes. plos.orgnih.govresearchgate.net IκBα itself is a target gene of NF-κB, creating a negative feedback loop. TNF-α is a potent pro-inflammatory cytokine, and its reduced expression contributes to the anti-inflammatory properties of this compound. plos.orgselleckchem.com
Epidermal Growth Factor Receptor (EGFR) / Mitogen-Activated Protein Kinase (MAPK) Pathway Interference
This compound has been shown to interfere with the Epidermal Growth Factor Receptor (EGFR) / Mitogen-Activated Protein Kinase (MAPK) signaling pathway. mdpi.comnih.gov This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. cjnmcpu.com
Research indicates that this compound can suppress the signal transmission of the EGFR/MAPK pathway. nih.govresearchgate.net Studies in A549 lung cancer cells have demonstrated that this compound inhibits the kinase activity of EGFR. nih.gov Molecular docking studies further suggest that this compound can bind to the EGFR, potentially acting as a tyrosine kinase inhibitor (TKI). nih.gov This interference with EGFR leads to downstream effects on the MAPK cascade, including the suppression of Erk1/2 and JNK phosphorylation. plos.orgnih.gov The inhibition of the EGFR/MAPK pathway by this compound is associated with the induction of apoptosis and cell cycle arrest. nih.govmdpi.com
Table of Research Findings on this compound's Molecular Mechanisms
| Pathway | Key Protein/Target | Effect of this compound | Cellular Outcome | References |
|---|---|---|---|---|
| JAK/STAT | STAT3 (Tyr705) | Inhibition of phosphorylation | Inhibition of activation, reduced nuclear translocation | nih.govmedchemexpress.complos.org |
| Bcl-2 | Downregulation of expression | Induction of apoptosis | mdpi.comresearchgate.netnih.gov | |
| Cyclins | Modulation of levels | Cell cycle arrest | nih.govnih.govnih.gov | |
| NF-κB | NF-κB (p65) | Inhibition of nuclear translocation | Inhibition of NF-κB transcriptional activity | selleckchem.complos.orgnih.gov |
| IκBα, TNF-α | Decreased mRNA levels | Anti-inflammatory effects | plos.orgnih.govresearchgate.net | |
| EGFR/MAPK | EGFR | Inhibition of kinase activity | Suppression of downstream signaling | mdpi.comnih.gov |
| Erk1/2, JNK | Suppression of phosphorylation | Induction of apoptosis, cell cycle arrest | plos.orgnih.gov |
Downregulation of JNK and Erk1/2 Signaling
This compound has been shown to significantly inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (Erk1/2). nih.govplos.orgnih.govresearchgate.net In studies involving concanavalin A (Con A)-activated mouse lymphocytes, treatment with this compound markedly reduced the phosphorylation levels of both JNK and Erk1/2. nih.govplos.org This downregulation is a key mechanism behind the compound's observed anti-inflammatory and anti-proliferative effects in these cells. nih.govplos.org The inhibitory effect on Erk1/2 and JNK signaling is associated with a decrease in the expression of lymphocyte activation markers CD69 and CD25. nih.govplos.org It is noteworthy that while this compound suppresses the phosphorylation of JNK and Erk1/2, it does not appear to significantly affect p38 MAPK phosphorylation. nih.govplos.orgnih.govresearchgate.net The regulation of the EGFR/MAPK pathway is another identified mechanism through which this compound induces apoptosis and cell cycle arrest. encyclopedia.pubmdpi.com
Crosstalk with other Proliferation Pathways
The influence of this compound extends beyond a single pathway, demonstrating significant crosstalk with other signaling networks that regulate cell proliferation. A primary example of this is its interaction with the JAK/STAT pathway. researchgate.net this compound has been observed to downregulate the phosphorylation of STAT3, a key transcription factor involved in cell growth and survival. plos.orgnih.gov This inhibition of STAT3 signaling contributes to the compound's ability to induce apoptosis. researchgate.net
Furthermore, this compound's modulation of the JNK and Erk1/2 pathways has downstream effects on other signaling molecules. For instance, the downregulation of these MAPK pathways is linked to the reduced expression of inflammatory cytokines and lymphocyte activation markers, which are crucial for cell proliferation. nih.govplos.org The compound also interferes with the nuclear translocation of NF-κB (p65), another critical transcription factor in proliferation and inflammation, despite an unexpected enhancement of its phosphorylation. plos.orgnih.gov This complex interplay highlights how this compound can simultaneously impact multiple interconnected signaling cascades to exert its anti-proliferative effects. plos.orgnih.gov
Modulation of Cell Cycle Regulatory Proteins
Cyclin-Dependent Kinases (CDKs) and Cyclins (e.g., Cyclin B1, p27Kip1)
This compound directly influences the machinery that governs cell cycle progression by modulating the expression of key regulatory proteins. nih.gov A significant effect is the upregulation of the cyclin-dependent kinase inhibitor p27Kip1. nih.govplos.org This increase in p27Kip1 levels is correlated with cell cycle arrest in the G2/M phase. nih.gov
Concurrently, this compound has been shown to downregulate the expression of cyclins, including Cyclin B1. nih.govplos.orgresearchgate.net Cyclin B1 is essential for the G2 to M phase transition, and its reduced levels contribute to the observed cell cycle arrest. nih.gov The modulation of these proteins—increasing an inhibitor (p27Kip1) while decreasing a promoter (Cyclin B1) of cell cycle progression—demonstrates a coordinated mechanism by which this compound halts cell division. nih.govplos.org These effects on cell cycle-related proteins are often linked to the disruption of the actin cytoskeleton. nih.govplos.org
| Modulated Protein | Effect of this compound | Associated Cellular Outcome |
| p27Kip1 | Upregulation | G2/M phase arrest |
| Cyclin B1 | Downregulation | G2/M phase arrest |
| Cyclin D1 | Downregulation | G2/M phase arrest |
Cytoskeletal Dynamics Disruption (e.g., Actin Filaments)
A prominent mechanism of action for this compound is the disruption of the actin cytoskeleton. nih.govplos.org This interference with actin dynamics is a primary contributor to its anti-proliferative effects and the induction of cell cycle arrest. nih.govplos.org Treatment with this compound leads to the aggregation of F-actin filaments. mdpi.com This alteration in actin organization can trigger cell cycle checkpoints, leading to the observed G2/M arrest. nih.govresearchgate.net
The disruption of the actin cytoskeleton is also linked to the modulation of cell cycle regulatory proteins. nih.govplos.org The damage to actin filaments may act as a signal that leads to the upregulation of p27Kip1 and the downregulation of Cyclin B1. nih.govplos.org While the direct molecular target within the actin dynamics pathway is still under investigation, some studies on related cucurbitacins suggest an indirect mechanism of action, potentially involving actin-binding proteins like cofilin, rather than direct binding to actin itself. plos.orgnih.gov this compound has been reported to interfere with actin dynamics by altering the expression of actin-regulating factors within the Rho GTPase pathways. um.edu.my
Other Interacted Cellular Pathways and Targets
PI3K/AKT/mTOR Pathway
This compound has been implicated in the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. researchgate.net While direct studies on this compound's effect on this pathway are less extensive than for other cucurbitacins, related compounds have been shown to inhibit this cascade. For instance, Cucurbitacin B inhibits AKT signaling activation by up-regulating its negative regulator, PTEN. nih.gov Other cucurbitacins, like Cucurbitacin E, have been shown to inhibit mTORC1 signaling. researchgate.net Given the structural similarities and overlapping biological activities among cucurbitacins, it is plausible that this compound also exerts its effects, at least in part, through the inhibition of the PI3K/AKT/mTOR pathway, contributing to its anti-proliferative and pro-apoptotic activities. mdpi.com
Nrf2 Pathway
This compound has been shown to interact with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses. researchgate.netnih.gov Research indicates that one of the mechanisms through which cucurbitacins, including this compound, induce apoptosis is by inhibiting the Nrf2 pathway. researchgate.netnih.gov This inhibition has been observed in cervical cancer cell lines. researchgate.netnih.gov
In a study on HeLa cervical cancer cells, this compound, along with standardized phytopreparations of Ibervillea sonorae containing it, demonstrated the ability to inhibit Nrf2 expression. nih.gov This inhibition of Nrf2 is linked to the compound's apoptotic activity. researchgate.netnih.gov The Nrf2 transcription factor is pivotal in managing mitochondrial oxidative stress (MOS), and its inhibition by this compound is a key aspect of its mechanism of action. researchgate.netnih.gov
| Cell Line | Effect of this compound | Associated Outcome |
| HeLa (Cervical Cancer) | Inhibition of Nrf2 expression | Induction of apoptosis |
Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway, crucial for cell proliferation, differentiation, and survival, is another target of cucurbitacins. While much of the research has focused on other cucurbitacins like Cucurbitacin B, the findings provide a framework for understanding the potential effects of this compound. For instance, Cucurbitacin B has been shown to downregulate the Wnt/β-catenin signaling axis in non-small cell lung cancer (NSCLC) by inhibiting the expression of Wnt3 and Wnt3a. temple.eduresearchgate.net This leads to a reduction in β-catenin and its downstream targets, such as cyclin D1 and c-Myc. nih.gov
Furthermore, in breast cancer cells, Cucurbitacin B was found to inhibit the nuclear translocation of β-catenin and galectin-3, thereby disrupting T-cell factor (TCF)/lymphoid enhancer factor (LEF)-dependent transcriptional activity. nih.gov Although direct studies on this compound are less common, the structural similarity and shared biological activities among cucurbitacins suggest that it may also modulate the Wnt/β-catenin pathway. nih.gov
Inflammasome Activation
The inflammasome is a multiprotein complex that plays a key role in the innate immune system by activating inflammatory caspases. Some cucurbitacins have been shown to modulate inflammasome activation. For example, Cucurbitacin B can directly bind to toll-like receptor 4 (TLR4) and activate the NLRP3 inflammasome in A549 lung cancer cells, leading to pyroptosis. nih.govmdpi.com This process involves the upregulation of proteins like IL-1β and GSDMD. nih.govmdpi.com In contrast, Cucurbitacin D has been found to be an inflammasome activator in macrophages, enhancing the production of IL-1β. mdpi.comd-nb.info While specific studies on this compound's direct effect on inflammasome activation are limited, its recognized anti-inflammatory properties suggest a potential interaction with this pathway. d-nb.info
Matrix Metalloproteinases (MMPs) (e.g., MMP-9)
Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of the extracellular matrix (ECM), a process crucial for tissue remodeling, as well as tumor invasion and metastasis. biovendor.commdpi.com Cucurbitacins have been shown to inhibit the expression of MMPs. For instance, Cucurbitacin I has been reported to downregulate the expression of MMP-9, an enzyme associated with cell invasion, in colon cancer cell lines. mdpi.com Similarly, treating A549 cells with cucurbitacins has been shown to inhibit metastasis by regulating the levels of matrix metalloproteinase 9. nih.gov Although direct evidence for this compound is not as prevalent, its structural relatives' ability to modulate MMPs suggests a similar potential mechanism.
| Cucurbitacin | Effect | Cell Line/Model |
| Cucurbitacin I | Downregulation of MMP-9 expression | Colon cancer cell lines |
| Cucurbitacins | Regulation of MMP-9 levels | A549 cells |
Vascular Endothelial Growth Factor Receptor (VEGFR)
Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govencyclopedia.pub Several cucurbitacins have demonstrated anti-angiogenic properties by targeting the VEGFR signaling pathway. nih.govencyclopedia.pub For example, Cucurbitacin B has been shown to inhibit the activity of VEGFR2 in human umbilical vein endothelial cells (HUVECs), thereby inhibiting angiogenesis. nih.gov The inhibition of the VEGFR2-mediated JAK/STAT3 pathway is considered an effective approach to suppress angiogenesis. nih.govencyclopedia.pub While specific data on this compound is limited, the anti-angiogenic effects observed with other cucurbitacins suggest that it may also interfere with VEGFR signaling. nih.govencyclopedia.pub
Mitochondrial Oxidative Stress and Membrane Potential (ΔΨm)
Mitochondria play a central role in cellular metabolism and apoptosis. This compound has been shown to induce mitochondrial oxidative stress (MOS) and alter the mitochondrial membrane potential (ΔΨm). researchgate.netnih.gov In HeLa cells, this compound's induction of apoptosis is associated with a change in the mitochondrial membrane potential. researchgate.netnih.gov This is a key indicator of MOS. researchgate.netnih.gov The compound's effect on the Nrf2 pathway is directly linked to the regulation of this mitochondrial stress. researchgate.netnih.gov Studies on the related compound, Cucurbitacin B, have also shown that it can increase the mitochondrial membrane potential and reduce intracellular reactive oxygen species in certain contexts.
| Compound | Effect on Mitochondria | Cell Line |
| This compound | Induces mitochondrial oxidative stress, alters mitochondrial membrane potential (ΔΨm) | HeLa |
| Cucurbitacin B | Increases mitochondrial membrane potential, reduces reactive oxygen species | BRL-3A |
Structure Activity Relationship Sar Studies and Chemical Modification of Cucurbitacin Iib
Identification of Key Structural Moieties for Bioactivity
The bioactivity of Cucurbitacin IIb is intrinsically linked to its complex chemical architecture. Specific functional groups and their spatial orientation on the cucurbitane skeleton are critical determinants of its interaction with biological targets.
Role of Hydroxyl and Acetyl Groups (e.g., C2-OH, C25-OH)
The hydroxyl (-OH) and acetyl (-OAc) groups are pivotal to the biological activity of this compound. Research has consistently shown that modifications at positions such as C-2 and C-25 can significantly alter the compound's potency.
The hydroxyl group at the C-2 position (C2-OH) is a key feature for the cytotoxic effects observed in many cucurbitacins. However, the relationship is not always straightforward. For instance, while the C2-OH is important, certain modifications at this site in related cucurbitacins have led to derivatives with retained or even enhanced activity, indicating a complex interplay of structural factors.
The functionality at the C-25 position also plays a crucial role. The presence of a hydroxyl group (C25-OH) and its potential for acetylation are significant for modulating the bioactivity of the molecule. Studies on cucurbitacin B, a closely related compound, have demonstrated that the removal or modification of the acetyl group at C-25 can impact its biological effects, highlighting the importance of this functional group in the broader cucurbitacin class.
Influence of Stereochemistry (e.g., β-orientation at C2)
A particularly significant stereochemical feature is the β-orientation of the hydroxyl group at the C-2 position. This specific spatial configuration is considered essential for the potent biological activity exhibited by many cucurbitacins. Any change to this orientation, such as inverting it to an α-orientation, can result in a significant reduction or complete loss of activity. This emphasizes the high degree of structural specificity required for the molecular interactions of this compound and its analogs.
Design and Synthesis of this compound Derivatives
Leveraging the insights gained from SAR studies, researchers have actively pursued the design and synthesis of novel derivatives of this compound. The primary objectives of these efforts are to enhance the compound's therapeutic efficacy, improve its selectivity towards target cells, and address potential limitations of the natural product.
Semisynthetic Approaches and Enhanced Efficacy
Semisynthesis, a chemical strategy that utilizes a naturally occurring compound as a starting scaffold for modifications, has been a cornerstone of research on this compound derivatives. This approach allows for precise, targeted alterations of specific functional groups to systematically probe their influence on biological activity.
| Derivative Class | Modification Site(s) | Key Finding |
| Acyl Derivatives | C-25 | Alteration of lipophilicity and modulation of cytotoxic potency. |
| Deoxyfluoro Analogs | C-2 | Production of derivatives with potent inhibitory effects. |
| General Modifications | C-2, C-16, C-25 | Creation of derivatives with enhanced cytotoxicity in various cancer cell lines. |
Exploration of Prodrug Strategies
To potentially enhance the pharmacokinetic profile and mitigate the toxicity of this compound, prodrug strategies have been an area of active investigation. A prodrug is a pharmacologically inactive compound that is converted into its active form within the body, often through enzymatic action. This approach can lead to improved drug delivery to target tissues while minimizing exposure to healthy cells.
One promising prodrug approach involves the synthesis of glycoside derivatives of cucurbitacins. By attaching a sugar molecule to the cucurbitacin framework, the resulting glycoside may have increased water solubility and a different biodistribution profile. The rationale is that specific enzymes, such as glycosidases, which may be present at higher levels in tumor environments, can cleave the sugar moiety, thereby releasing the active cytotoxic agent in a more targeted manner. This strategy holds potential for the development of more effective and safer cancer therapies derived from the cucurbitacin scaffold.
Pharmacokinetic Studies of Cucurbitacin Iib in Pre Clinical Contexts
Absorption Profiles in Experimental Modelsresearchgate.net
The absorption of Cucurbitacin IIb has been characterized in rat models following oral administration of Hemsleya amabilis extract. A study developed a selective and sensitive HPLC-MS/MS method to simultaneously determine the plasma concentrations of Cucurbitacin IIa and this compound. nih.gov In normal rats, after oral administration of the extract, this compound exhibited quantifiable plasma levels, allowing for the determination of key pharmacokinetic parameters. nih.gov
The study also investigated the pharmacokinetics in a disease model of indomethacin-induced gastric ulcers in rats. nih.gov In these animals, the absorption of this compound was significantly altered. The maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) were all notably increased compared to normal rats. mdpi.com This suggests that gastrointestinal conditions can influence the absorption of this compound.
The following table summarizes the key pharmacokinetic parameters of this compound in normal and indomethacin-induced rats after oral administration of Hemsleya amabilis extract.
Pharmacokinetic Parameters of this compound in Rats
| Parameter | Normal Rats | Indomethacin-Induced Rats |
|---|---|---|
| Tmax (h) | 0.33 ± 0.18 | 0.75 ± 0.27 |
| Cmax (ng/mL) | 3.29 ± 0.81 | 11.52 ± 2.63 |
| AUC(0-t) (ng/h/mL) | 10.15 ± 2.47 | 48.26 ± 11.38 |
| AUC(0-∞) (ng/h/mL) | 11.28 ± 2.73 | 53.84 ± 13.25 |
| t1/2 (h) | 2.15 ± 0.56 | 3.48 ± 0.82 |
Data sourced from a study by Wang et al. (2016) involving the oral administration of Hemsleya amabilis extract to rats. nih.gov
Metabolic Pathways and Metabolite Identification in Experimental Systemsresearchgate.net
Detailed studies specifically identifying the metabolic pathways and metabolites of this compound in experimental systems are limited. However, general metabolic reactions for the broader class of cucurbitacins have been investigated, which may provide some insight. The biotransformation of cucurbitacins is thought to primarily involve Phase I and Phase II reactions. nih.gov
For related cucurbitacins, such as Cucurbitacin B, metabolism has been observed to occur in the gut. nih.gov In vitro studies using human liver microsomes on other cucurbitacins, like Cucurbitacin D and E, have identified hydroxylation as a Phase I metabolic pathway. nih.gov Glucuronide conjugation is a key Phase II reaction that has been noted for some cucurbitacins. mdpi.com For instance, the metabolism of Cucurbitacin B has been shown to involve glucuronide conjugation. mdpi.com Another related compound, Cucurbitacin E, has been found to be metabolized to Cucurbitacin I through hydrolysis. nih.gov
While these findings for other cucurbitacins are informative, dedicated research is required to elucidate the specific metabolic fate of this compound in preclinical models.
Distribution Characteristics in Tissues of Experimental Animalsresearchgate.net
For example, studies on Cucurbitacin B in rats have shown that it has a large volume of distribution, suggesting extensive movement from the plasma into various tissues. mdpi.comd-nb.info Following intravenous administration, Cucurbitacin B exhibited a high tissue-to-plasma concentration ratio in several organs, with the highest concentrations found in the lungs, spleen, and kidneys. mdpi.comnih.gov This wide distribution is likely influenced by the high lipophilicity of the compound. nih.gov
It is important to emphasize that these findings are for Cucurbitacin B, and the specific tissue distribution profile of this compound may differ. Further research is necessary to determine the precise distribution characteristics of this compound in various tissues of experimental animals.
Elimination Pathways in Experimental Modelsresearchgate.net
The elimination of this compound from the body has been characterized by its plasma half-life (t1/2) in rat models. In a study involving the oral administration of Hemsleya amabilis extract to normal rats, the elimination half-life of this compound was determined to be 2.15 ± 0.56 hours. nih.gov In rats with indomethacin-induced gastric ulcers, the elimination half-life was prolonged to 3.48 ± 0.82 hours, indicating a slower clearance of the compound in this disease state. nih.gov
While specific data on the excretion routes of unchanged this compound and its metabolites (i.e., via urine or feces) are lacking, studies on other cucurbitacins provide some general insights. For Cucurbitacin B, a negligible amount of the unchanged compound (less than 1%) was recovered in the urine and feces of rats after oral administration. researchgate.netnih.gov This suggests that Cucurbitacin B is likely extensively metabolized before being excreted. researchgate.net Given the structural similarities among cucurbitacins, it is plausible that this compound also undergoes significant metabolism prior to elimination, but direct experimental evidence is needed to confirm its specific elimination pathways.
Pre Clinical Research Models and Methodologies Utilized for Cucurbitacin Iib
In Vitro Cellular Models
A variety of cell-based assays have been employed to elucidate the mechanisms of action of Cucurbitacin IIb at the cellular level. These models include a range of cancer cell lines, immune cells, and endothelial cells.
Cancer Cell Lines
This compound has been investigated for its effects on several human cancer cell lines, with research highlighting its antiproliferative and pro-apoptotic activities.
HeLa (Cervical Cancer) and A549 (Lung Cancer): Studies have demonstrated that this compound has a marked antiproliferative effect on both HeLa and A549 tumor cells. researchgate.net One study reported IC50 values of 7.3 µM for HeLa cells and 7.8 µM for A549 cells. researchgate.net Exposure to 8 µM of the compound for 24 hours led to a significant increase in total apoptosis, reaching 56.9% in HeLa cells and 52.3% in A549 cells compared to controls. researchgate.net The mechanisms underlying these effects are linked to the induction of apoptosis and cell cycle arrest, potentially through the regulation of the EGFR/MAPK pathway and inhibition of STAT3. researchgate.netencyclopedia.pub
Breast, Osteosarcoma, Oral Squamous, Glioblastoma, Rectal, Neuroblastoma, Pancreatic, and Hepatocellular Carcinoma Cell Lines: While the broader class of cucurbitacins has been studied in these cell lines, specific research focusing solely on this compound is limited or not available in the reviewed literature. encyclopedia.pubnih.govnih.govnih.govd-nb.info For instance, studies on pancreatic cancer have primarily detailed the effects of Cucurbitacin B and D. encyclopedia.pub Similarly, research in hepatocellular carcinoma models has often investigated the synergistic effects of 23, 24-dihydrocucurbitacin B (a related compound) and Cucurbitacin R. nih.gov Direct and detailed research findings for this compound in osteosarcoma, oral squamous, glioblastoma, rectal, and neuroblastoma cell lines were not prominently found in the available scientific literature.
Interactive Data Table: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Key Research Findings |
| HeLa | Cervical Cancer | Showed pronounced antiproliferative activity with an IC50 of 7.3 µM. researchgate.net Induced 56.9% total apoptosis at 8 µM concentration. researchgate.net |
| A549 | Lung Cancer | Exhibited significant antiproliferative effects with an IC50 of 7.8 µM. researchgate.net Induced 52.3% total apoptosis at 8 µM concentration. researchgate.net |
Immune Cells
The immunomodulatory properties of this compound have been explored using specific immune cell models.
Mouse Lymphocytes: Research has utilized mitogen-activated lymphocytes from mouse mesenteric lymph nodes to study the anti-inflammatory activity of this compound. plos.orgnih.govnih.gov These studies showed that the compound inhibits the proliferation of concanavalin (B7782731) A (Con A)-activated lymphocytes in a time- and dose-dependent manner. nih.gov It was observed to arrest the cell cycle in the S and G2/M phases and suppress the expression of activation markers CD69 and CD25 on CD3+ T lymphocytes. nih.govnih.gov Furthermore, this compound attenuated the production of inflammatory cytokines such as TNF-α, IFN-γ, and IL-6. nih.gov
RAW 264.7 Macrophages: While direct studies on this compound with RAW 264.7 cells are not extensively detailed, related research indicates that its close analogue, cucurbitacin IIa, induces apoptosis and autophagy in lipopolysaccharide-activated RAW 264.7 macrophages, suggesting a potential area for future investigation of this compound's effects on the innate immune response. nih.gov
Endothelial Cells
Human Umbilical Vascular Endothelial Cells (HUVEC): The anti-angiogenic potential of the cucurbitacin family has been noted in studies using HUVEC lines. nih.gov However, specific primary research focusing exclusively on the effects of this compound on HUVEC proliferation, migration, and tube formation is not prominently available in the reviewed literature.
In Vivo Animal Models
Animal models have been instrumental in evaluating the systemic effects of this compound, particularly in the contexts of cancer and inflammation.
Cancer Xenograft Models
HeLa xenografts in BALB/c nude mice: The antitumor efficacy of this compound has been evaluated in a HeLa xenograft tumor model in BALB/c nude mice. researchgate.netresearcher.life In one study, treatment with this compound resulted in a 73.0% inhibition of tumor development, an effect comparable to the chemotherapeutic agent cisplatin (B142131) (75.5%). researchgate.net This demonstrates a significant in vivo anti-tumoral activity in a preclinical model of cervical cancer. researchgate.netresearcher.life
Inflammatory Models
Mouse Lymphocyte Activation: In vivo relevance for the anti-inflammatory effects of this compound is supported by its demonstrated ability to modulate lymphocyte behavior. plos.orgnih.govnih.gov The compound's capacity to suppress the activation and proliferation of lymphocytes and their cytokine expression in vitro suggests its potential to control inflammatory diseases where lymphocyte activity is prominent. plos.orgnih.govnih.gov
Sepsis-induced Acute Lung Injury in Rat Models: While cucurbitacins, in general, are investigated for their protective effects in sepsis models, specific studies detailing the use of this compound in rat models of sepsis-induced acute lung injury were not found in the reviewed literature. nih.govnih.govfrontiersin.orgscispace.comresearchgate.net Research in this area has often focused on Cucurbitacin B. nih.govnih.gov
Ligature-induced Periodontitis in Rodents: The effect of cucurbitacins on inflammatory bone loss has been studied in rodent models of ligature-induced periodontitis. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net However, the available research highlights the effects of Cucurbitacin B in reducing alveolar bone loss and inflammatory responses, with specific studies on this compound in this model not being identified in the literature search. researchgate.netnih.govdntb.gov.uaresearchgate.net
Interactive Data Table: In Vivo Effects of this compound
| Model | Animal | Key Research Findings |
| HeLa Xenograft | BALB/c nude mice | Inhibited tumor development by 73.0%, comparable to cisplatin. researchgate.net |
Autoimmune Disease Models (e.g., Systemic Lupus Erythematosus in Mouse Models)
This compound (CuIIb) has been investigated for its therapeutic potential in the context of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE). sci-hub.cat Research utilizing mouse models of SLE has demonstrated that CuIIb can ameliorate disease progression. sci-hub.cat In these models, CuIIb treatment was associated with a reduction in kidney injury, a common and severe complication of SLE. sci-hub.cat
The mechanism underlying these beneficial effects appears to be the modulation of the balance between T helper 17 (Th17) cells and regulatory T (Treg) cells. sci-hub.cat In SLE, there is often an imbalance characterized by an excess of pro-inflammatory Th17 cells and a deficit of immunosuppressive Treg cells. sci-hub.cat Studies have shown that CuIIb treatment in SLE mouse models leads to an increase in the percentage of Treg cells and a decrease in the percentage of Th17 cells. sci-hub.cat This shift in the Th17/Treg ratio is a critical aspect of its immunomodulatory activity. mdpi.com
Furthermore, CuIIb was found to influence the expression of key transcription factors associated with these T cell subsets. It promoted the expression of Foxp3, the master regulator of Treg cell development and function, while inhibiting the expression of RORγt, the key transcription factor for Th17 cell differentiation. sci-hub.cat In vitro experiments using lymphocytes from SLE mice confirmed these findings, showing that CuIIb upregulated Treg cells and downregulated Th17 cells. sci-hub.cat The compound also modulated cytokine production, decreasing the levels of pro-inflammatory cytokines like IL-6 and IL-17, and increasing the levels of anti-inflammatory cytokines such as IL-10 and TGF-β. sci-hub.cat
Advanced Research Techniques and Assays
Cell Viability and Proliferation Assays (e.g., MTT, WST-1, Trypan Blue Exclusion, CFSE Staining)
The evaluation of this compound's (CuIIb) effects on cell viability and proliferation is a fundamental aspect of its pre-clinical assessment, employing a variety of established assays.
The MTT assay is utilized to determine the antiproliferative activity of CuIIb. researchgate.netnih.gov For instance, the IC50 values of CuIIb against HeLa and A549 tumor cells were determined to be 7.3 and 7.8 µM, respectively, using this method. researchgate.netnih.gov The assay works on the principle of mitochondrial dehydrogenase activity in viable cells, which reduces the tetrazolium salt MTT to formazan. mdpi.com
The WST-1 assay , a modified version of the MTT assay, is also employed to measure cell viability. plos.orgnih.gov In studies with mouse primary lymphocytes, the WST-1 assay was used to determine the acute cytotoxic effects of CuIIb. plos.orgnih.gov It was found that CuIIb at concentrations less than 11 µM showed minimal cytotoxicity after a 4-hour treatment. plos.orgnih.gov This assay was also used to demonstrate the dose-dependent inhibition of cell viability in Concanavalin A (Con A)-stimulated lymphocytes, with IC50 values of 4.05 ± 0.20 µM and 3.50 ± 0.25 µM for 24 and 48 hours, respectively. plos.orgnih.gov
The Trypan Blue exclusion assay is another method used to assess cell viability and the anti-proliferative effects of CuIIb. researchgate.netnih.govup.edu.mx This dye exclusion method distinguishes between viable cells with intact membranes that exclude the dye, and non-viable cells with compromised membranes that take it up. thermofisher.com
Carboxyfluorescein succinimidyl ester (CFSE) staining is a robust method for analyzing cell division. plos.orgnih.gov CFSE is a fluorescent dye that covalently labels intracellular proteins. thermofisher.com With each cell division, the fluorescence intensity is halved, allowing for the tracking of successive generations of cells via flow cytometry. plos.orgthermofisher.com Studies have shown that CuIIb inhibits the division of Con A-stimulated lymphocytes, as demonstrated by the CFSE staining assay. plos.orgnih.gov
These assays collectively provide a comprehensive understanding of how CuIIb affects cell survival and proliferation across different cell types and conditions.
Table 1: Cell Viability and Proliferation Assays for this compound
| Assay | Principle | Application in this compound Research | Key Findings |
|---|---|---|---|
| MTT Assay | Measures metabolic activity via mitochondrial dehydrogenase reduction of MTT to formazan. mdpi.com | Determining antiproliferative activity in cancer cell lines. researchgate.netnih.gov | IC50 values of 7.3 µM in HeLa and 7.8 µM in A549 cells. researchgate.netnih.gov |
| WST-1 Assay | A modified MTT assay measuring cell viability. plos.orgnih.gov | Assessing acute cytotoxicity and dose-dependent inhibition of viability in lymphocytes. plos.orgnih.gov | Minimal cytotoxicity below 11 µM in short-term; IC50 of 4.05 µM (24h) and 3.50 µM (48h) in stimulated lymphocytes. plos.orgnih.gov |
| Trypan Blue Exclusion | Differentiates viable (dye-excluding) from non-viable (dye-retaining) cells. thermofisher.com | Evaluating cell viability and antiproliferative effects. researchgate.netnih.govup.edu.mx | Supports findings of CuIIb-induced reduction in cell viability. |
| CFSE Staining | Tracks cell division through progressive halving of fluorescence intensity. thermofisher.com | Analyzing the inhibitory effect on lymphocyte division. plos.orgnih.gov | Demonstrated inhibition of Con A-stimulated lymphocyte proliferation. plos.orgnih.gov |
Apoptosis Detection Methods (e.g., Annexin V-FITC/Propidium (B1200493) Iodide Flow Cytometry, Caspase Activity Assays, Mitochondrial Membrane Potential Assays)
The pro-apoptotic activity of this compound (CuIIb) is a significant area of investigation, with several methods employed to elucidate its mechanisms.
Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry is a widely used technique to detect and quantify apoptosis. researchgate.netnih.gov This method distinguishes between early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative). In studies on HeLa and A549 cancer cells, exposure to 8 µM CuIIb for 24 hours resulted in a significant increase in total apoptosis, reaching 56.9% and 52.3%, respectively. researchgate.netnih.gov Similarly, in Concanavalin A (Con A)-stimulated lymphocytes, co-treatment with CuIIb led to an increase in apoptotic cell death as measured by Annexin V staining. plos.orgnih.gov
Caspase Activity Assays are crucial for determining the involvement of caspases, the key executioner proteins in the apoptotic cascade. The activity of specific caspases, such as caspase-3 and caspase-9, has been evaluated by flow cytometry using commercial kits. nih.gov Research has shown that CuIIb activates both caspase-3 and caspase-9, indicating the involvement of the intrinsic pathway of apoptosis. nih.gov This is further supported by Western blot analysis showing increased levels of cleaved caspase-3 and fragmented poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, in lymphocytes treated with both Con A and CuIIb. plos.orgnih.gov
Mitochondrial Membrane Potential (ΔΨm) Assays are used to assess the integrity of the mitochondrial membrane, which is often disrupted during the early stages of apoptosis. The disruption of ΔΨm is a key event in the intrinsic apoptotic pathway. Studies have demonstrated that CuIIb induces changes in ΔΨm. researchgate.net In HeLa cells, CuIIb was shown to trigger a disruption of the mitochondrial membrane potential. nih.govresearchgate.netsigmaaldrich.com This effect was also observed in bladder cancer cells, where CuIIb-induced apoptosis was associated with a loss of ΔΨm. nih.gov
These methods collectively confirm that CuIIb induces apoptosis through a mitochondria-mediated and caspase-dependent pathway in various cell types.
Table 2: Apoptosis Detection Methods for this compound
| Method | Principle | Application in this compound Research | Key Findings |
|---|---|---|---|
| Annexin V-FITC/PI Flow Cytometry | Detects externalization of phosphatidylserine (B164497) in early apoptosis and membrane permeability in late apoptosis/necrosis. nih.gov | Quantifying apoptosis in cancer cells and lymphocytes. researchgate.netnih.gov | Increased total apoptosis in HeLa (56.9%) and A549 (52.3%) cells; enhanced apoptosis in stimulated lymphocytes. researchgate.netnih.govplos.orgnih.gov |
| Caspase Activity Assays | Measures the activity of key apoptotic enzymes, caspases. | Determining the involvement of specific caspases in CuIIb-induced apoptosis. nih.gov | Activation of caspase-3 and caspase-9, indicating intrinsic pathway involvement. nih.gov Increased cleaved caspase-3 and PARP fragmentation. plos.orgnih.gov |
| Mitochondrial Membrane Potential (ΔΨm) Assays | Assesses the integrity of the mitochondrial membrane. | Investigating the role of mitochondrial disruption in CuIIb-induced apoptosis. researchgate.net | CuIIb triggers disruption of ΔΨm in HeLa and bladder cancer cells. nih.govnih.gov |
Cell Cycle Analysis (e.g., Fluorescence-Activated Cell Sorting (FACS))
The impact of this compound (CuIIb) on cell cycle progression is a key aspect of its anti-proliferative effects, primarily investigated using Fluorescence-Activated Cell Sorting (FACS) analysis. nih.govup.edu.mx This technique involves staining cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). semanticscholar.org
In studies involving Concanavalin A (Con A)-stimulated lymphocytes, FACS analysis revealed that CuIIb treatment induced cell cycle arrest. plos.org While Con A stimulation alone increased the proportion of cells in the S and G2/M phases, the addition of CuIIb further significantly increased this proportion, with a corresponding reduction in the G0/G1 phase population. plos.orgsemanticscholar.org This indicates that CuIIb arrests activated lymphocytes in the S and G2/M phases of the cell cycle. plos.orgnih.gov
Table 3: Cell Cycle Analysis of this compound
| Technique | Cell Type | Effect of this compound |
|---|---|---|
| Fluorescence-Activated Cell Sorting (FACS) | Con A-stimulated lymphocytes | Arrest in S and G2/M phases. plos.orgnih.gov |
| HeLa cells | Arrest in S and G2/M phases. nih.gov |
Gene and Protein Expression Analysis (e.g., Western Blot, RT-qPCR)
The molecular mechanisms underlying the effects of this compound (CuIIb) are extensively studied through the analysis of gene and protein expression, primarily using Western Blot and Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).
Western Blot analysis is a cornerstone technique for detecting and quantifying specific proteins. In the context of CuIIb research, it has been instrumental in elucidating effects on various signaling pathways. For example, in Concanavalin A (Con A)-activated lymphocytes, Western blotting revealed that CuIIb treatment leads to:
Modulation of cell cycle proteins : An upregulation of the cyclin-dependent kinase inhibitor p27Kip1 and a modest downregulation of cyclins B1 and D1 were observed, consistent with G2/M phase arrest. plos.orgnih.gov
Inhibition of MAPK signaling : CuIIb markedly reduced the Con A-induced phosphorylation of Erk1/2 and JNK, but not p38 MAPK. plos.orgnih.gov
Suppression of STAT3 phosphorylation : A time-dependent increase in STAT3 phosphorylation induced by Con A was significantly inhibited by CuIIb. plos.orgnih.gov
Induction of apoptosis markers : Increased levels of cleaved caspase-3 and fragmented PARP were detected. plos.orgnih.govplos.org
In HeLa cells, Western blot analysis showed that CuIIb reduced the expression of STAT3 and cyclin B1. nih.gov
RT-qPCR is used to measure the mRNA levels of specific genes, providing insights into the transcriptional regulation by CuIIb. In Con A-activated lymphocytes, RT-qPCR analysis demonstrated that CuIIb significantly decreased the Con A-induced upregulation of IκBα and TNF-α mRNA levels. plos.orgnih.gov This finding supports the observation that CuIIb blocks the nuclear translocation of NF-κB, a key transcription factor for these genes. researchgate.net
Together, these techniques provide a detailed picture of the molecular pathways targeted by CuIIb, linking its cellular effects to specific changes in gene and protein expression.
Table 4: Gene and Protein Expression Analysis of this compound
| Technique | Target Pathway/Process | Key Proteins/Genes Analyzed | Observed Effect of this compound |
|---|---|---|---|
| Western Blot | Cell Cycle Regulation | p27Kip1, Cyclin B1, Cyclin D1 plos.orgnih.gov | Upregulation of p27Kip1, downregulation of Cyclin B1 and D1. plos.orgnih.gov |
| MAPK Signaling | p-Erk1/2, p-JNK plos.orgnih.gov | Reduced phosphorylation. plos.orgnih.gov | |
| STAT3 Signaling | p-STAT3 plos.orgnih.gov | Inhibited phosphorylation. plos.orgnih.gov | |
| Apoptosis | Cleaved Caspase-3, PARP plos.orgnih.govplos.org | Increased levels. plos.orgnih.govplos.org | |
| RT-qPCR | NF-κB Signaling | IκBα, TNF-α plos.orgnih.gov | Decreased mRNA levels. plos.orgnih.gov |
Cytokine and Chemokine Quantification (e.g., ELISA)
The quantification of cytokines and chemokines is essential for understanding the anti-inflammatory properties of this compound (CuIIb). Enzyme-Linked Immunosorbent Assay (ELISA) and related techniques like the Cytometric Bead Array (CBA) are the primary methods used for this purpose.
In studies using mitogen-activated lymphocytes, CuIIb has been shown to significantly suppress the production of pro-inflammatory cytokines. plos.orgresearchgate.net Specifically, the expression of Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6) induced by both Concanavalin A (Con A) and phorbol (B1677699) ester plus ionomycin (B1663694) was attenuated by CuIIb treatment. plos.orgresearchgate.net
The CBA kit, which allows for the quantitative measurement of multiple cytokines simultaneously using flow cytometry, has been employed to measure cytokine levels in the culture medium of lymphocytes. semanticscholar.org The results from these assays demonstrate that CuIIb's anti-inflammatory activity is mediated, at least in part, by its ability to inhibit the production of key pro-inflammatory cytokines by activated T lymphocytes. plos.org
Table 5: Cytokine Quantification in this compound Research
| Technique | Cell/Model System | Cytokines Measured | Effect of this compound |
|---|---|---|---|
| Cytometric Bead Array (CBA) / Intracellular Cytokine Staining | Activated Lymphocytes | TNF-α | Suppressed expression. plos.orgresearchgate.net |
| IFN-γ | Suppressed expression. plos.orgresearchgate.net | ||
| IL-6 | Suppressed expression. plos.orgresearchgate.net |
Histological and Morphological Assessments (e.g., H&E Staining, Immunofluorescence, Actin Cytoskeleton Analysis)
Histological and morphological assessments are fundamental in pre-clinical research to visualize the effects of a compound on cellular structure and organization. In the study of this compound, these techniques have revealed significant impacts on the cytoskeleton, a critical component for cell shape, division, and motility.
Research on mitogen-activated mouse lymphocytes demonstrated that this compound treatment leads to cell cycle arrest in the S and G2/M phases, an effect attributed to the disruption of the actin cytoskeleton. nih.gov This disruption of actin filaments is a key morphological change induced by the compound. Studies involving other cucurbitacins, such as B, E, and I, have also shown potent effects on the actin cytoskeleton, causing both depolymerization and aggregation of actin filaments, which provides context for the mechanism of the broader compound family. nih.gov
Further investigations using immunofluorescence staining have focused on the actin cytoskeleton in various cell types. researchgate.net Treatment with this compound has been observed to induce profound morphological changes. For instance, some cancer cells, when exposed to related cucurbitacins, quickly round up and lose their pseudopodia, indicating a collapse of the normal cytoskeletal structure. nih.gov Studies specifically on Cucurbitacin I show that it causes a rapid cessation of cell motility followed by a gradual accumulation of filamentous actin aggregates. plos.org For this compound, its ability to disrupt the actin cytoskeleton is considered a probable cause for its observed effects on arresting the cell cycle. nih.gov While detailed descriptions of Hematoxylin and Eosin (H&E) staining specific to this compound's direct effects on cultured cells are limited in the provided results, this technique is commonly used to observe general cell morphology, including nuclear changes and cell death, in tissue sections from in vivo models. science.govms-editions.cl
Molecular Docking and In Silico Prediction Models
Molecular docking and other in silico models are powerful computational tools used to predict the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein. These methods have been instrumental in identifying and characterizing the molecular targets of this compound.
One of the key targets identified for this compound is the Epidermal Growth Factor Receptor (EGFR). nih.gov Molecular docking analyses have suggested that the binding between this compound and EGFR is fundamentally dependent on a combination of hydrophobic interactions and hydrogen bonds. nih.govmdpi.com This binding is believed to inhibit the kinase activity of EGFR, positioning this compound as a potential EGFR tyrosine kinase inhibitor (TKI). nih.gov111.203.20
Another significant target investigated through in silico models is the Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net A specific in silico prediction model was developed to analyze the inhibition of STAT3 by this compound derived from Ibervillea sonorae. researchgate.netnih.gov
More recently, a virtual screening study of 28 different cucurbitacin compounds against the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) identified this compound as a potent inhibitor. als-journal.com The docking study predicted a strong binding affinity. als-journal.com The stability of the this compound-BCL-2 complex is attributed to multiple interactions, including hydrogen bonds with specific amino acid residues. als-journal.com
The table below summarizes the findings from the molecular docking study of this compound with the BCL-2 protein. als-journal.com
| Target Protein | Interacting Amino Acid Residues | Hydrogen Bond Forming Residues | Binding Energy (kcal/mol) |
| BCL-2 | Asn84, Gly86, Arg87, Ala90, Phe45, Leu78, Val74, Gln59, Glu55, Asp52, Met56, Phe53, Tyr49 | Tyr49, Asp52 | -8.0 to -8.8 |
This interactive table provides details on the molecular interactions between this compound and the BCL-2 protein as predicted by in silico modeling. als-journal.com
These computational studies provide a theoretical framework for understanding how this compound interacts with key proteins involved in cell signaling and survival, guiding further experimental validation.
Homogeneous Time-Resolved Fluorescence (HTRF) Analysis
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust assay technology used extensively in drug discovery for studying molecular interactions and enzyme activity. It combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement, which minimizes assay interference from background fluorescence. frontiersin.org
The HTRF assay is typically a sandwich immunoassay. frontiersin.org For a kinase assay, a cell lysate is incubated with two specific antibodies. One antibody, labeled with a donor fluorophore (e.g., Europium cryptate), binds to the target protein regardless of its phosphorylation state. The second antibody, labeled with an acceptor fluorophore (e.g., d2), binds only to the phosphorylated form of the protein. When both antibodies bind to the same protein, the donor and acceptor are brought into close proximity, allowing FRET to occur. The resulting signal is measured and is proportional to the amount of phosphorylated protein. frontiersin.org
In the context of this compound research, HTRF analysis has been a key method for confirming the compound's inhibitory effect on specific kinases. Studies have conclusively demonstrated through HTRF assays that this compound inhibits the kinase activity of the Epidermal Growth Factor Receptor (EGFR). nih.gov111.203.20scispace.com This finding corroborates the predictions from molecular docking studies and solidifies the role of EGFR as a direct molecular target of this compound. The use of HTRF provides quantitative data on the compound's ability to interfere with specific signaling pathways at the protein activity level.
Future Directions and Emerging Avenues in Cucurbitacin Iib Research
Elucidation of Novel Molecular Targets and Mechanistic Pathways
Cucurbitacin IIb is known to exert its biological effects, including the induction of apoptosis and cell cycle arrest, by modulating several key signaling cascades. mdpi.comencyclopedia.pubmdpi.comnih.gov Its primary mechanisms involve the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and the Epidermal Growth Factor Receptor/Mitogen-Activated Protein Kinase (EGFR/MAPK) pathways. mdpi.comencyclopedia.pubmdpi.comnih.govresearchgate.netnih.gov In A549 lung cancer cells, this compound was shown to induce apoptosis through a STAT3-mediated, caspase-dependent mitochondrial pathway, while also suppressing the EGFR/MAPK signaling pathway to cause G2/M phase cell cycle arrest. nih.govnih.gov
Further mechanistic studies in activated mouse lymphocytes revealed that this compound suppresses the phosphorylation of JNK and Erk1/2, key components of the MAPK pathway. plos.orgnih.govmedchemexpress.comselleckchem.com A particularly complex interaction has been observed with the NF-κB pathway; this compound blocks the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting its transcriptional activity, even as it appears to enhance the phosphorylation of p65 and its inhibitor, IκB. plos.orgnih.govmedchemexpress.comselleckchem.comnih.gov This blockade leads to a reduction in the mRNA levels of NF-κB target genes such as TNF-α. plos.orgnih.govmedchemexpress.comselleckchem.comnih.gov Additionally, in certain cancer cell lines, its pro-apoptotic activity has been linked to the inhibition of Nrf2. encyclopedia.pubmdpi.com
Despite this knowledge, the precise, direct molecular binding partners of this compound remain largely unconfirmed. Future research must pivot towards identifying these proximal targets to understand the initiating events of its downstream effects. The diverse biological outcomes suggest that additional, yet-to-be-elucidated mechanisms are at play. mdpi.com Advanced proteomics and chemical biology approaches will be instrumental in mapping the complete interactome of this compound, potentially uncovering novel targets and providing a more holistic understanding of its mode of action.
Table 1: Known Molecular Targets and Mechanistic Pathways of this compound
| Pathway | Key Molecular Targets/Events | Observed Effect | References |
| JAK/STAT | Inhibition of STAT3 phosphorylation. | Induction of apoptosis, cell cycle arrest. | mdpi.complos.orgnih.govnih.govnih.gov |
| EGFR/MAPK | Suppression of EGFR signal transmission; Inhibition of JNK and Erk1/2 phosphorylation. | Induction of apoptosis, G2/M cell cycle arrest. | mdpi.comencyclopedia.pubnih.govplos.orgnih.gov |
| NF-κB | Blockade of NF-κB (p65) nuclear translocation; Decreased mRNA levels of IκBα and TNF-α. | Anti-inflammatory activity; Suppression of adaptive immune response. | plos.orgnih.govmedchemexpress.comselleckchem.comnih.gov |
| Apoptosis | Disruption of mitochondrial membrane potential; Activation of caspase-3 and caspase-9. | Mitochondria-mediated, caspase-dependent apoptosis. | nih.govnih.gov |
| Other | Inhibition of Nrf2; Disruption of actin cytoskeleton. | Induction of apoptosis in cervical cancer cells; Cell cycle arrest. | encyclopedia.pubmdpi.complos.orgnih.gov |
Comprehensive SAR-Guided Analog Development for Specific Bioactivities
The development of this compound analogs through Structure-Activity Relationship (SAR) studies represents a critical frontier for optimizing its therapeutic index. The cucurbitacin family is a clear example of how minor structural modifications—such as changes in acetylation patterns or the position of hydroxyl groups—can drastically alter biological activity. mdpi.com For instance, the addition of a 2-O-glucoside group to Cucurbitacin D eliminates the potent anticancer activity of the parent molecule, underscoring the sensitivity of these compounds to chemical modification. mdpi.com
For this compound, a systematic SAR-guided approach is necessary. This involves the synthesis of a library of derivatives with targeted modifications to its tetracyclic core and side chains. By correlating these structural changes with specific biological endpoints (e.g., anti-inflammatory versus cytotoxic effects), researchers can identify key pharmacophores responsible for desired activities. The goal is to design novel analogs with enhanced potency against specific molecular targets, improved selectivity for cancer cells over healthy cells, and better pharmacological profiles. This strategy holds the potential to generate new chemical entities with superior therapeutic windows, paving the way for more effective and safer clinical applications.
Investigation of Synergistic Effects with other Bioactive Compounds in Pre-clinical Settings
The exploration of combination therapies is a promising strategy to enhance the anticancer efficacy of this compound and potentially overcome drug resistance. nih.govnih.gov Extensive research on other cucurbitacins, such as Cucurbitacin B and E, has demonstrated significant synergistic effects when combined with conventional chemotherapeutic agents like docetaxel, gemcitabine, and doxorubicin, as well as with other natural compounds like curcumin. nih.govspandidos-publications.comnih.gov These combinations often lead to enhanced apoptosis, more potent cell cycle arrest, and the reversal of multidrug resistance in cancer cells. nih.govspandidos-publications.comresearchgate.net
While direct studies on this compound are less common, one study noted a synergistic effect between its synonym, 23,24-dihydrocucurbitacin B, and cucurbitacin R in inhibiting inflammatory cytokine expression. nih.gov The clear potential demonstrated by its chemical relatives strongly supports a future research direction focused on systematically screening this compound in combination with a wide array of approved anticancer drugs and other bioactive molecules. Pre-clinical studies should aim to identify potent synergistic pairs, elucidate the molecular basis of their enhanced activity, and establish effective combination ratios for various cancer types. nih.gov
Advanced Pre-clinical Model Development for Disease Mimicry
To date, the pre-clinical evaluation of this compound has primarily relied on standard two-dimensional (2D) cancer cell line cultures (such as HeLa and A549) and conventional animal models. mdpi.comencyclopedia.pubresearchgate.netplos.org While these models have been crucial for initial mechanism-of-action studies, they often fail to fully replicate the complexity of human diseases. The tumor microenvironment, cellular heterogeneity, and intricate intercellular signaling present in human cancers are not adequately captured, limiting the predictive power of these models for clinical success.
Future research must incorporate more advanced and physiologically relevant pre-clinical models. These include:
Patient-Derived Xenografts (PDXs): These models, created by implanting patient tumor tissue into immunodeficient mice, maintain the original tumor architecture and genetic profile, offering a better platform to assess therapeutic efficacy.
Organoid Cultures: Three-dimensional (3D) organoids grown from patient tumor cells can mimic the in vivo organ structure and function, allowing for high-throughput drug screening in a more realistic context.
Humanized Mouse Models: These are mice engrafted with a functional human immune system, which are invaluable for studying the immunomodulatory effects of compounds like this compound and its interactions with immunotherapies.
Employing these sophisticated models will enable a more accurate assessment of this compound's efficacy, toxicity, and pharmacodynamics, ultimately improving the translation of pre-clinical findings into successful clinical trials.
Biotechnological Production and Metabolic Engineering Approaches
A significant bottleneck for the clinical development of this compound and other cucurbitacins is their low abundance in natural plant sources, which makes extraction a costly and unsustainable process. biorxiv.org Metabolic engineering and synthetic biology offer a transformative solution to this challenge. nih.gov The core strategy involves elucidating the compound's biosynthetic pathway and reconstructing it in a heterologous host, such as yeast (Saccharomyces cerevisiae) or plants (Nicotiana benthamiana), to create a scalable production platform. biorxiv.orgnih.govnih.gov
Significant progress has already been made in identifying key genes in cucurbitacin biosynthesis, including those encoding oxidosqualene cyclases (e.g., cucurbitadienol (B1255190) synthase), cytochrome P450 monooxygenases (CYP450s), and acyltransferases. biorxiv.orgnih.govjst.go.jpfrontiersin.org Researchers have successfully engineered yeast to produce high yields of cucurbitadienol, the foundational precursor for all cucurbitacins. biorxiv.org Other promising approaches include the use of plant hairy root cultures, which have been engineered to boost cucurbitacin production. researchgate.netfrontiersin.org
The primary future direction in this area is the complete elucidation of the specific enzymatic steps that lead from the cucurbitadienol backbone to this compound. Once these enzymes are identified, the entire pathway can be assembled and optimized in a microbial or plant-based chassis. This will enable the large-scale, cost-effective, and sustainable production of this compound, providing the quantities of high-purity compound necessary for extensive pre-clinical and clinical investigation.
Table 2: Biotechnological Approaches for Cucurbitacin Production
| Approach | Host System(s) | Goal | Key Findings/Progress | References |
| Heterologous Expression | Saccharomyces cerevisiae (yeast), Nicotiana benthamiana (tobacco) | Reconstruct biosynthetic pathway for scalable production. | High-yield production of precursors like cucurbitadienol achieved in engineered yeast. | biorxiv.orgnih.govnih.gov |
| Pathway Elucidation | Hemsleya chinensis, Iberis amara, Cucurbitaceae family | Identify key enzymes (OSCs, CYP450s, ATs) in the biosynthetic pathway. | Several key genes for cucurbitacin synthesis have been identified and characterized. | biorxiv.orgnih.govjst.go.jpoup.com |
| Hairy Root Cultures | Cucurbita pepo (squash) | Use engineered plant tissue as a production platform. | Overexpression of transcription factors can significantly increase cucurbitacin yields. | researchgate.netfrontiersin.org |
Q & A
Q. What molecular mechanisms underlie Cucurbitacin IIb's anti-inflammatory and pro-apoptotic effects?
this compound modulates multiple signaling pathways, including:
- STAT3, JNK, and Erk1/2 inhibition : Reduces phosphorylation of these kinases, suppressing lymphocyte activation and cytokine production (e.g., TNF-α, IFN-γ, IL-6) .
- NF-κB pathway : Enhances IκB and NF-κB (p65) phosphorylation but blocks nuclear translocation, reducing transcription of pro-inflammatory genes like IκBα and TNF-α .
- Cell cycle arrest : Disrupts actin cytoskeleton dynamics, leading to S/G2-M phase arrest via p27Kip1 and cyclin modulation .
- Apoptosis induction : Downregulates ConA-induced STAT3 phosphorylation, promoting caspase activation . Methodological Note: Use Western blotting for phosphorylation markers, flow cytometry for cell cycle analysis, and qRT-PCR for cytokine mRNA quantification .
Q. What experimental models and concentrations are standard for studying this compound in vitro?
- Lymphocyte activation models : Concanavalin A (ConA)-stimulated mouse lymphocytes are commonly used to assess anti-inflammatory effects. Effective doses range from 0.1–10 µM, showing time- and dose-dependent inhibition of proliferation .
- Apoptosis assays : Use cancer cell lines (e.g., HeLa, HepG2) treated with 1–20 µM this compound, monitored via Annexin V/PI staining or caspase-3/7 activity assays . Key Controls: Include vehicle (DMSO) controls and validate cytotoxicity via MTT/WST-1 assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's dual effects on NF-κB phosphorylation and nuclear translocation?
While this compound increases IκB/NF-κB phosphorylation, it inhibits nuclear translocation via cytoskeletal disruption. To address this paradox:
- Mechanistic studies : Use immunofluorescence to track NF-κB (p65) localization or chromatin immunoprecipitation (ChIP) to assess DNA binding .
- Pathway crosstalk : Investigate interactions with STAT3 or MAPK pathways, which may indirectly regulate NF-κB activity . Data Interpretation: Compare mRNA levels of NF-κB targets (e.g., TNF-α) with phosphorylation status to confirm functional inhibition despite increased kinase activity .
Q. What strategies optimize experimental design for studying this compound's dose-dependent effects across heterogeneous cell populations?
- Single-cell analysis : Employ flow cytometry or scRNA-seq to assess variability in cytokine production or apoptosis within activated lymphocyte subsets .
- Time-course experiments : Monitor dynamic changes in signaling pathways (e.g., JNK/Erk1/2 phosphorylation) at 0, 6, 12, and 24 hours post-treatment .
- Combination therapies : Test synergies with other STAT3/NF-κB inhibitors (e.g., curcumin) to identify enhanced efficacy or reduced cytotoxicity . Statistical Consideration: Use ANOVA with post-hoc tests to compare dose-response curves and account for inter-experiment variability .
Q. How can researchers ensure reproducibility when studying this compound's effects across different laboratory settings?
- Standardized protocols : Adopt validated methods for cell culture (e.g., serum-free media for lymphocyte activation) and compound preparation (e.g., stock solutions in DMSO ≤0.1% v/v) .
- Data transparency : Report raw data for phosphorylation levels, cytokine concentrations, and apoptosis rates in supplementary materials .
- Cross-validation : Compare results with published datasets (e.g., Wang et al., 2014) and replicate key findings in ≥2 independent cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
